amino}propyl)(methyl)amine CAS No. 1342437-21-1](/img/structure/B1456995.png)

(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine

Übersicht

Beschreibung

“(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine” is a complex organic compound. It’s related to the family of amine-containing monomers, which are used in the production of copolymers . These copolymers are effective dispersant viscosity modifiers for lubricating oils .

Synthesis Analysis

The compound can be synthesized via a radical copolymerization process. For instance, N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) can be copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70°C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

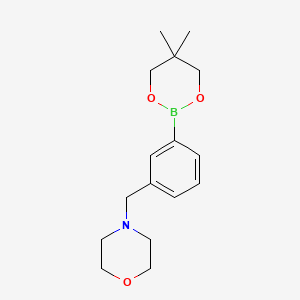

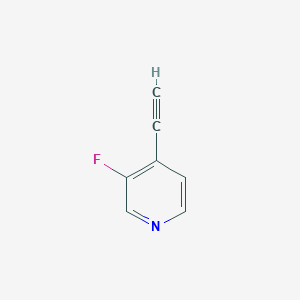

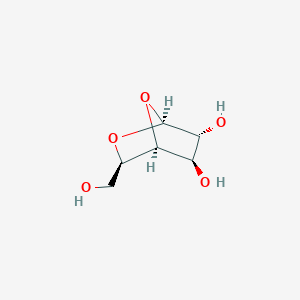

The molecular structure of this compound is complex due to its multiple functional groups. It contains a propyl group attached to a methylamine, which is further attached to a dimethylaminoethyl group . This structure allows the compound to participate in various chemical reactions and form assemblies with different reactivity due to hydrogen bonding .Chemical Reactions Analysis

The compound is involved in radical copolymerizations with other monomers such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The compound is a colorless to yellowish liquid with a pungent, amine-like odor . It is soluble in water and reacts with bases . It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Characterization of Polymerizable Tertiary Amines

A study by Sun et al. (2021) focused on the synthesis of compounds containing tertiary amine structures, which are crucial for creating materials with specific properties, such as stimulus-responsive polymers. These compounds were synthesized using an efficient method, characterized by high purity and yield, demonstrating the utility of tertiary amines in polymer science and material engineering (Qiu-hua Sun et al., 2021).

Enhanced Solar Cell Performance

Lv et al. (2014) explored the application of an amine-based fullerene derivative in polymer solar cells. This research illustrates how modifications to the molecular structure of compounds like "(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine" can significantly impact the efficiency and performance of organic solar cells, highlighting the compound's role in advancing renewable energy technologies (Menglan Lv et al., 2014).

Novel Cationic Diblock Copolymers for Drug Delivery Systems

Research by Bütün et al. (2001) on the selective quaternization of diblock copolymers containing tertiary amine structures points to the application of these materials in creating responsive nanocarriers for drug delivery. This work underscores the importance of chemical modifications in developing advanced materials for biomedical applications (V. Bütün et al., 2001).

Carbon Dioxide Capture and Solubility Enhancement

A study by Liu et al. (2017) developed novel tertiary amines with enhanced carbon dioxide capture performance. This research demonstrates the potential of tertiary amine-based compounds in addressing environmental challenges, specifically in the capture and sequestration of CO2, contributing to efforts to combat climate change (Helei Liu et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The compound’s unique properties make it a valuable component in the production of copolymers. Future research could focus on exploring its potential applications in other areas, such as drug delivery systems or nanoreactors . Additionally, more studies could be conducted to better understand its behavior in different solvent environments and under varying conditions .

Eigenschaften

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23N3/c1-10-6-5-7-12(4)9-8-11(2)3/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLFEWYIGMEAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)